Butalamine - 22131-35-7

Butalamine

Catalog Number: EVT-262154
CAS Number: 22131-35-7
Molecular Formula: C18H28N4O
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Butalamine, chemically known as 3-phenyl-4-dibutylaminoethyl-5-imino-1,2,4-oxadiazole [], is a heterocyclic compound belonging to the oxadiazole family []. While its therapeutic applications have been explored, this report focuses on its role as a research tool in understanding biological processes and potential industrial applications.

Aminophylline

  • Relevance: Aminophylline was investigated alongside butalamine and imolamine for its spasmolytic activity on human smooth muscle. [] Butalamine exhibited similar potency to aminophylline in relaxing isolated human smooth muscle. []

Imolamine

    Dinitrophenol (DNP)

    • Relevance: DNP was used as a reference compound in a study investigating the effects of butalamine on oxidative phosphorylation in rat liver mitochondria. [] While both compounds impacted oxidative phosphorylation, butalamine exhibited a different inhibitory mechanism compared to DNP when succinate was used as a substrate. [] This difference suggests that butalamine might act on a different target within the electron transport chain compared to DNP.

    Pyridinol carbamate

    • Relevance: In a comparative study on pharmacotherapy for peripheral arteriosclerosis, pyridinol carbamate was found to be more effective than butalamine in treating intermittent claudication. [, ] The study concluded that pyridinol carbamate's superior efficacy stemmed from its combined effect on microcirculation and lipid metabolism. [, ]

    Pentoxifylline

    • Relevance: Pentoxifylline was one of the medications compared to butalamine for treating peripheral atherosclerosis. [, ] While pentoxifylline effectively reduced blood viscosity and platelet aggregation, it was not as effective as pyridinol carbamate in improving walking distance in patients with intermittent claudication. [, ]

    Cetedil

    • Relevance: Cetedil was included in a comparative study evaluating various pharmacological treatments for peripheral atherosclerosis, alongside butalamine, pyridinol carbamate, and pentoxifylline. [, ] Cetedil showed some efficacy in reducing erythrocyte aggregation but was less effective than both pyridinol carbamate and pentoxifylline in improving blood flow and relieving symptoms in patients with intermittent claudication. [, ]

    7. Raltegravir* Compound Description: Raltegravir is an antiretroviral drug belonging to the integrase inhibitor class, used to treat HIV infection. It works by blocking the enzyme integrase, which is essential for the HIV virus to integrate its genetic material into the host cell DNA. This action prevents the virus from replicating within infected cells.* Relevance: Raltegravir is mentioned alongside butalamine as an example of a pharmaceutical drug containing a stable isomeric oxadiazole ring within its structure. [, ] Although both drugs possess oxadiazole moieties, their pharmacological targets and therapeutic applications are distinct. Raltegravir specifically targets HIV integrase, while butalamine has been investigated for its potential vasodilatory, analgesic, and metabolic effects.

    8. Fasiplon* Compound Description: Fasiplon is a drug that has been investigated for its potential use in treating insomnia. It acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor, promoting sleep by enhancing GABAergic neurotransmission.* Relevance: Fasiplon is mentioned in the context of stable isomeric oxadiazoles present in marketed pharmaceuticals, alongside butalamine. [, ] This highlights the versatility of the oxadiazole scaffold in medicinal chemistry, despite the different pharmacological targets and therapeutic uses of fasiplon and butalamine.

    9. Oxolamine* Compound Description: Oxolamine is a drug belonging to the class of antihistamines that is used to treat allergic conditions. It works by blocking the action of histamine, a chemical released by the body during allergic reactions.* Relevance: Oxolamine, along with butalamine, exemplifies the presence of stable isomeric oxadiazole rings in various potent and effective pharmaceutical agents. [, ] The inclusion of oxolamine emphasizes the broad therapeutic applications of oxadiazole-containing compounds, despite the different pharmacological targets and therapeutic areas of oxolamine and butalamine.

    10. Pleconaril* Compound Description: Pleconaril is an antiviral drug that has shown activity against a range of picornaviruses, including enteroviruses and rhinoviruses, which cause common cold symptoms. It works by binding to the viral capsid, preventing viral attachment and entry into host cells. * Relevance: Pleconaril, alongside butalamine, is cited as an example of a pharmaceutical drug containing a stable isomeric oxadiazole ring. [, ] While both drugs share this structural feature, their mechanisms of action and therapeutic applications are different. Pleconaril specifically targets picornaviruses, whereas butalamine has been investigated for its vasodilatory, analgesic, and metabolic effects.

    Source and Classification

    Butalamine is derived from butanol through a process of amination. It belongs to the class of aliphatic amines, which are organic compounds containing nitrogen atoms bonded to carbon atoms in a chain or branched structure. The classification of butalamine as a primary amine indicates that it has one alkyl group attached to the nitrogen atom.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of butalamine can be achieved through several methods, with the most common involving the reaction of n-butanol with ammonia and hydrogen. The following are notable methods:

    1. Catalytic Hydrogenation:
      • Reaction Conditions: n-Butanol, ammonia, and hydrogen are mixed in specific molar ratios (e.g., 1:2-7:3-7). The reaction occurs at temperatures ranging from 160°C to 220°C under pressures of 0.3 to 0.8 MPa.
      • Catalysts: Transition metal catalysts such as copper, nickel, and chromium supported on materials like SBA-15 are often employed to enhance reaction efficiency.
      • Process: The reaction mixture is subjected to heating and pressure, allowing for the formation of butalamine through deamination and hydrogenation processes. The product is then separated via distillation, typically collecting fractions at 76°C to 80°C for pure butalamine .
    2. Nitrile Hydrogenation:
      • Another method involves the hydrogenation of butyronitrile over nickel catalysts, which converts nitrile groups into amines. This method allows for selective production of n-butylamine while minimizing the formation of secondary and tertiary amines .
    Chemical Reactions Analysis

    Reactions and Technical Details

    Butalamine participates in various chemical reactions typical of primary amines:

    1. Acylation: Butalamine can react with acyl chlorides to form amides.
    2. Alkylation: It can act as a nucleophile in alkylation reactions, forming secondary or tertiary amines.
    3. Formation of Salts: Butalamine readily forms salts with acids, which are useful in various applications.

    The general reaction for its formation from n-butanol can be summarized as follows:

    C4H10O+NH3+H2C4H9N+H2O\text{C}_4\text{H}_{10}\text{O}+\text{NH}_3+\text{H}_2\rightarrow \text{C}_4\text{H}_9\text{N}+\text{H}_2\text{O}
    Mechanism of Action

    Process and Data

    The mechanism for synthesizing butalamine typically involves several steps:

    1. Dehydration of Alcohol: n-Butanol undergoes dehydration in the presence of ammonia.
    2. Hydrogenation: The resulting intermediate reacts with hydrogen gas, facilitated by a catalyst, leading to the formation of butalamine.
    3. Separation: The product mixture is distilled to isolate butalamine from other by-products.

    This process highlights the importance of controlling reaction conditions such as temperature, pressure, and catalyst type to optimize yield and selectivity.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Colorless liquid
    • Odor: Strong ammonia-like smell
    • Boiling Point: Approximately 77°C
    • Density: About 0.703 g/cm³ at 20°C

    Chemical Properties

    • Solubility: Soluble in water and organic solvents like ethanol and ether.
    • Reactivity: Reacts with acids to form ammonium salts; can participate in nucleophilic substitution reactions.
    Applications

    Scientific Uses

    Butalamine has several important applications in various fields:

    1. Chemical Synthesis: Used as an intermediate for producing pharmaceuticals, agrochemicals, and other organic compounds.
    2. Research: Investigated for its role in synthesizing more complex amines or as a reagent in organic chemistry.
    3. Industrial Applications: Utilized in the production of surfactants, corrosion inhibitors, and rubber additives.
    Introduction to Butalamine: Historical Context and Research Significance

    Butalamine represents a chemically distinct vasodilator whose development and pharmacological profile offer unique insights into vascular pharmacology. This compound emerged during a period of intensive research into heterocyclic compounds with cardiovascular activity, standing out due to its specific structural features centered on the 1,2,4-oxadiazole ring. Unlike many vasoactive agents of its era that targeted adrenergic pathways, Butalamine's mechanism suggested a novel approach to modulating vascular tone, potentially offering advantages in specific ischemic conditions. Its journey from synthesis to pharmacological characterization illustrates the mid-20th-century transition towards targeted molecular design in cardiovascular drug development, bridging classical pharmacology with emerging structure-activity relationship principles. While not a first-line therapeutic today, Butalamine retains significance as a chemical probe for understanding vascular smooth muscle physiology and as a reference point for the development of newer agents targeting peripheral circulation.

    Discovery and Initial Pharmacological Characterization of Butalamine

    The discovery of Butalamine (chemical name: N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine) occurred in the 1960s, with early patents filed by Jan Marcel Didier Aron-Samuel and colleagues [1] [3]. Its initial synthesis stemmed from systematic investigations into derivatives of benzamidoxime. The pivotal reaction involved the treatment of benzamidoxime with chlorine, followed by reaction with cyanamide to yield 5-amino-3-phenyl-1,2,4-oxadiazole. Subsequent base-catalyzed alkylation with dibutylaminoethyl chloride completed the synthesis of Butalamine [1] [3]. Early pharmacological screening quickly identified its vasodilatory properties, distinguishing it from other compounds in the chemical series. Initial characterization, notably published in 1976 in Fortschritte der Medizin, described Butalamine hydrochloride (sometimes referred to by the trade name Adrevil during research phases) as a novel vasoactive substance with a stimulating effect on blood flow without significantly affecting core cardiovascular parameters like heart rate or central blood pressure [4]. A key early finding was its ability to improve oxygen supply specifically within diseased vascular territories, suggesting targeted activity relevant to peripheral ischemic conditions [4]. Furthermore, researchers noted ancillary properties beyond pure vasodilation, including mild anti-inflammatory and analgesic effects, which were postulated to contribute beneficially to its overall impact on ischemic symptoms [4]. These initial observations positioned Butalamine as an agent with a potentially unique multi-factorial action on compromised vascular beds.

    Structural Classification Within the Phenyloxadiazole Family

    Butalamine belongs to a distinctive class of compounds characterized by the presence of a 3-phenyl-1,2,4-oxadiazole moiety. Its molecular formula is C₁₈H₂₈N₄O, with a molar mass of 316.449 g·mol⁻¹ [1] [5] [8]. The core structural feature is the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen atom and two nitrogen atoms in adjacent positions (1 and 2), with the phenyl group attached at the 3-position. This ring system is known for its bioisosteric properties, often serving as a stable surrogate for ester or amide functionalities due to its ability to participate in similar hydrogen bonding interactions while offering enhanced metabolic stability against hydrolysis [3]. The structure-activity relationship (SAR) within phenyloxadiazoles is intricate. The presence of the dibutylaminoethylamine side chain linked to the 5-position of the oxadiazole ring is crucial for Butalamine's specific vasodilatory activity. Variations in the alkyl chain length on the amine nitrogen or alterations to the phenyl substituents significantly modulate potency, receptor affinity, and pharmacokinetic properties [3]. Butalamine is part of a small group of commercially available drugs featuring the 1,2,4-oxadiazole nucleus, alongside agents like Oxolamine (cough suppressant), Prenoxdiazine (cough suppressant), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Proxazole (gastrointestinal agent) [3]. Notably, the 1,2,4-oxadiazole ring is the only oxadiazole isomer found in some naturally occurring bioactive compounds, such as the cytotoxic indole alkaloids Phidianidine A and B, and Quisqualic acid, a neuroactive amino acid derivative [3].

    Table 1: Key Structural and Classification Data for Butalamine

    PropertyValue/ClassificationSource/Reference
    IUPAC NameN,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine [1] [8]
    Chemical FormulaC₁₈H₂₈N₄O [1] [5] [8]
    Molar Mass316.449 g·mol⁻¹ [1] [5] [8]
    Core Structure3-Phenyl-1,2,4-oxadiazole [1] [3]
    Chemical ClassPhenyloxadiazole derivative [1] [3]
    ATC CodeC04AX23 (Peripheral vasodilators) [8]
    CAS Number22131-35-7 [1] [5] [8]
    Bioisosteric RoleEster/Amide replacement [3]

    Role in Vasodilation Research: Bridging Early Hypotheses to Modern Applications

    Butalamine's primary research significance lies in its role as a probe for vasodilatory mechanisms. Early hypotheses centered on its ability to relax vascular smooth muscle, thereby dilating peripheral arteries and arterioles. Subsequent research elucidated a more detailed mechanism, indicating that Butalamine acts primarily by inhibiting calcium ion influx into vascular smooth muscle cells [2]. While not classified as a classical calcium channel blocker like dihydropyridines, its interference with calcium mobilization represents a key pathway for reducing vascular tone and resistance. This reduction in tension within vessel walls leads directly to vasodilation and enhanced blood flow, particularly crucial in areas affected by peripheral vascular diseases where circulation is compromised [2] [4]. Beyond its direct effect on smooth muscle, research revealed an additional mild antiplatelet activity associated with Butalamine [2]. This dual action – reducing vascular resistance and potentially inhibiting clot formation – positioned it theoretically as a compound capable of addressing both the hemodynamic and thrombotic components of peripheral vascular disease. This mechanistic profile helped bridge early vasodilator concepts focused purely on muscle relaxation to more modern, multifaceted approaches targeting endothelial function, platelet aggregation, and inflammation in vascular pathologies [2]. While newer agents have largely superseded Butalamine in clinical practice, its specific interaction profile continues to inform research. Studies into its effects on specific calcium channels or receptors involved in vascular tone regulation remain relevant. Furthermore, its structure serves as a template for medicinal chemistry efforts aimed at developing novel vasodilators or anti-ischemic agents, particularly those seeking the metabolic stability conferred by the 1,2,4-oxadiazole ring [3]. The compound exemplifies the transition from broad-acting vasodilators to agents with potentially more targeted vascular effects.

    Table 2: Butalamine's Primary Pharmacological Targets and Actions in Vasodilation

    Pharmacological Target/ActionMechanistic ConsequenceResearch Significance
    Vascular Smooth Muscle Calcium InfluxInhibition of calcium ion entry into smooth muscle cellsPrimary mechanism for reducing vascular tone [2]
    Smooth Muscle RelaxationReduction in tension of blood vessel wallsLeads to dilation of arteries/arterioles [2] [4]
    Enhanced Peripheral Blood FlowImproved circulation in vascular bedsAddresses ischemia in peripheral vascular disease [4]
    Improved Tissue Oxygen SupplyIncreased oxygen delivery to hypoxic tissuesMitigates consequences of vascular obstruction [4]
    Mild Antiplatelet ActivityReduction in platelet aggregation tendencyAddresses thrombotic component of vascular disease [2]
    Local Effects (e.g., Anti-inflammatory)Reduction in inflammation in ischemic zonesContributes to symptom relief (pain, edema) [4]

    Butalamine exemplifies the exploration of heterocyclic chemistry for cardiovascular drug discovery. Its journey from a synthesized phenyloxadiazole derivative to a characterized vasodilator underscores the importance of structure-activity relationship studies in the mid-to-late 20th century. While its clinical prominence may have waned, its mechanistic profile, particularly its dual action on vascular tone and platelet function, and its chemically stable core structure ensure its continued relevance as a point of reference in vascular pharmacology and medicinal chemistry research focused on peripheral circulatory disorders.

    Properties

    CAS Number

    22131-35-7

    Product Name

    Butalamine

    IUPAC Name

    N',N'-dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine

    Molecular Formula

    C18H28N4O

    Molecular Weight

    316.4 g/mol

    InChI

    InChI=1S/C18H28N4O/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21)

    InChI Key

    VYWQZAARVNRSTR-UHFFFAOYSA-N

    SMILES

    CCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2

    Solubility

    Soluble in DMSO

    Synonyms

    Adrevil
    butalamine
    butalamine hydrochloride
    LA 1221
    Surheme

    Canonical SMILES

    CCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.